molecular formula C16H11NO4 B372742 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid CAS No. 53663-18-6

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid

Cat. No. B372742
CAS RN: 53663-18-6
M. Wt: 281.26g/mol
InChI Key: SFDPOSXYUSXQRN-UHFFFAOYSA-N
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Description

“2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid” is a chemical compound with a molecular formula of C11H9NO4 . It is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoindole backbone, which is a polycyclic aromatic system . The compound has a molecular weight of 219.19 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 345.7±25.0 °C . It also has a predicted flash point of 162.9°C and a vapor pressure of 6.04E-05mmHg at 25°C .

properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-7-3-4-8-13(12)15(19)17(14)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDPOSXYUSXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid

Synthesis routes and methods

Procedure details

To a solution of 3H-isobenzofuran-1-one (18 g, 134 mmol) in dry N,N-dimethylformamide (110 mL) was added potassium phthalimide (27 g, 145 mmol). The mixture was stirred at reflux for 6 hours then cooled to 0° C. and treated with 1N hydrochloric acid (180 mL). The yellow solid thus formed was filtered, washed with water, with ethanol and dried in oven. Crystallization with ethanol afforded the title compound as white solid (27 g).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

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